molecular formula C10H5IO2 B14518616 5-Iodonaphthalene-1,2-dione CAS No. 62784-51-4

5-Iodonaphthalene-1,2-dione

Cat. No.: B14518616
CAS No.: 62784-51-4
M. Wt: 284.05 g/mol
InChI Key: XMDXQYMRWBYXHA-UHFFFAOYSA-N
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Description

5-Iodonaphthalene-1,2-dione is an organic compound with the molecular formula C10H5IO2 It is a derivative of naphthalene, where iodine is substituted at the 5th position and two ketone groups are present at the 1st and 2nd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Iodonaphthalene-1,2-dione can be synthesized through the oxidative addition of iodine to 1,4-naphthoquinone in the presence of an alkylamine. This reaction typically yields 2-iodo-3-(alkylamino)naphthalene-1,4-diones in moderate to high yields (33-70%) under mild conditions .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Iodonaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the iodine atom.

Major Products Formed

    Oxidation: Products may include various oxidized derivatives of naphthalene.

    Reduction: The major products are alcohol derivatives of naphthalene.

    Substitution: Substituted naphthalene derivatives with different functional groups.

Scientific Research Applications

5-Iodonaphthalene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodonaphthalene-1,2-dione involves its ability to undergo photolysis to form reactive intermediates. Upon exposure to light at specific wavelengths (e.g., 314 nm), the compound is converted into a reactive nitrene, which can covalently attach to lipid-embedded domains of proteins and membrane phospholipids . This property makes it useful for selective labeling of proteins in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of iodine and ketone groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to form reactive intermediates upon photolysis sets it apart from other similar compounds.

Properties

CAS No.

62784-51-4

Molecular Formula

C10H5IO2

Molecular Weight

284.05 g/mol

IUPAC Name

5-iodonaphthalene-1,2-dione

InChI

InChI=1S/C10H5IO2/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5H

InChI Key

XMDXQYMRWBYXHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)C2=O)C(=C1)I

Origin of Product

United States

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